molecular formula C13H16Cl3NO4 B1218329 Triclopyr-butotyl CAS No. 64470-88-8

Triclopyr-butotyl

Cat. No.: B1218329
CAS No.: 64470-88-8
M. Wt: 356.6 g/mol
InChI Key: IVDRCZNHVGQBHZ-UHFFFAOYSA-N
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Description

Triclopyr-butotyl is a synthetic herbicide used primarily for the control of perennial broad-leaved and woody weeds. It is a selective, systemic herbicide absorbed through the roots and foliage of plants. This compound is known for its effectiveness in managing unwanted vegetation in non-cultivated areas, grasslands, plantations, rangelands, and industrial sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triclopyr-butotyl involves the reaction of triclopyr with butoxyethanol in the presence of a suitable catalyst. The process typically requires controlled temperature and pressure conditions to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: Triclopyr-butotyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed:

Scientific Research Applications

Triclopyr-butotyl has a wide range of applications in scientific research:

Mechanism of Action

Triclopyr-butotyl acts as a synthetic auxin, mimicking natural plant growth hormones. It is absorbed through the roots and foliage and translocated throughout the plant. The compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death. The primary molecular targets are auxin receptors, which are involved in regulating plant growth and development .

Comparison with Similar Compounds

    Triclopyr: The parent compound of Triclopyr-butotyl, used in similar applications.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with similar properties.

    Dicamba: A selective herbicide used for controlling broadleaf weeds.

Uniqueness of this compound: this compound is unique due to its butoxyethyl ester formulation, which enhances its absorption and translocation in plants. This formulation provides improved efficacy in controlling woody and broad-leaved weeds compared to other similar compounds .

Properties

IUPAC Name

2-butoxyethyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO4/c1-2-3-4-19-5-6-20-11(18)8-21-13-10(15)7-9(14)12(16)17-13/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDRCZNHVGQBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5032579
Record name Triclopyr butotyl
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Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown oily liquid; [ICSC] Liquid; Formulated as emulsifiable concentrate, liquid, granular, and formulation intermediate; [Reference #1]
Record name Triclopyr-butotyl
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Vapor Pressure

0.00000079 [mmHg]
Record name Triclopyr-butotyl
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CAS No.

64700-56-7, 64470-88-8
Record name Triclopyr ester
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Record name Triclopyr butoxyethyl ester
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Record name Triclopyr-butotyl [ISO]
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Record name Triclopyr butotyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butoxyethyl [(3,5,6-trichloropyridin-2-yl)oxy]acetate
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Record name TRICLOPYR-BUTOTYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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